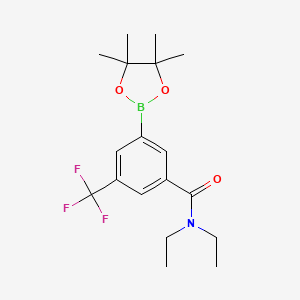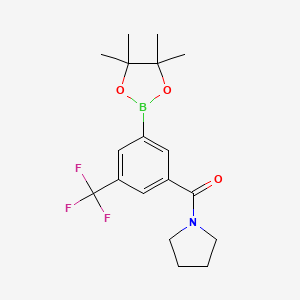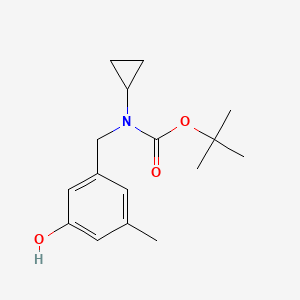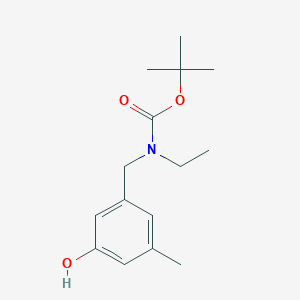
4-Isopropoxy-2-methyl-1-vinylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropoxy-2-methyl-1-vinylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with an isopropoxy group, a methyl group, and a vinyl group
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 4-Isopropoxy-2-methyl-1-vinylbenzene typically involves several steps:
Starting Materials: The synthesis begins with m-cresol and thiocyanate.
First Reaction: m-Cresol reacts with thiocyanate in the presence of a catalyst to form an intermediate product.
Second Reaction: The intermediate product is then reacted with halogenated isopropane under alkaline conditions and a catalyst to form another intermediate.
Final Reaction: This intermediate undergoes a reaction with isopropyl magnesium halide to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process avoids the use of toxic reagents and minimizes the generation of acidic wastewater, making it more environmentally friendly .
化学反応の分析
Types of Reactions
4-Isopropoxy-2-methyl-1-vinylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces ethyl-substituted benzene derivatives.
Substitution: Produces various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
4-Isopropoxy-2-methyl-1-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Used in the production of polymers and other industrial chemicals.
作用機序
The mechanism of action of 4-Isopropoxy-2-methyl-1-vinylbenzene involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products. The vinyl group can also undergo polymerization reactions, forming long-chain polymers .
類似化合物との比較
Similar Compounds
- 4-Isopropoxy-2-methylphenol
- 4-Isopropoxy-2-methylbenzaldehyde
- 4-Isopropoxy-2-methylbenzoic acid
Uniqueness
4-Isopropoxy-2-methyl-1-vinylbenzene is unique due to the presence of the vinyl group, which allows it to participate in polymerization reactions. This makes it distinct from other similar compounds that lack this functional group.
特性
IUPAC Name |
1-ethenyl-2-methyl-4-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-5-11-6-7-12(8-10(11)4)13-9(2)3/h5-9H,1H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBFVUFWFXYKHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














